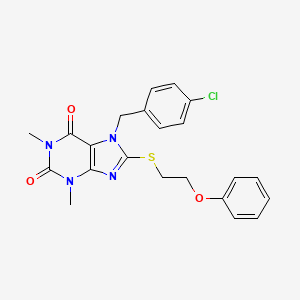

![molecular formula C20H16Cl2N4O B2415996 5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863447-47-6](/img/structure/B2415996.png)

5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

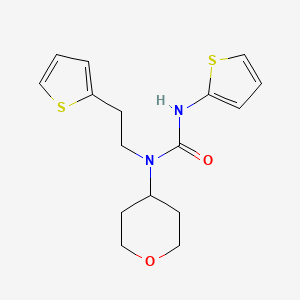

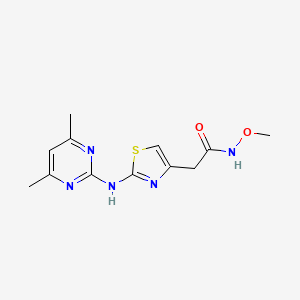

The compound contains a pyrazolo[3,4-d]pyrimidin-4(5H)-one moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, fungicides, and plastics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, with the 2,4-dichlorobenzyl and 3,4-dimethylphenyl groups attached. The dichlorobenzyl group would likely exhibit some degree of electron-withdrawing character due to the presence of the electronegative chlorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing dichlorobenzyl group and the electron-donating dimethylphenyl group. The compound might undergo reactions typical of pyrazolo[3,4-d]pyrimidin-4(5H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Hybrid Catalysts in Synthesis The compound 5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, part of the pyranopyrimidine class, has garnered attention in the medicinal and pharmaceutical sectors. A comprehensive review highlights the synthesis of related pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts, shedding light on the mechanisms and recyclability of these catalysts. The focus is on applications of these catalysts in developing lead molecules (Parmar, Vala, & Patel, 2023).

Biological Properties and SAR Studies The pyrazolo[1,5-a]pyrimidine scaffold, which includes the compound , is prominent in drug discovery. It has been utilized as a building block for drug-like candidates exhibiting a broad range of medicinal properties. Extensive structure-activity relationship (SAR) studies have been conducted, offering ample scope for medicinal chemists to exploit this scaffold further. The review encapsulates synthetic strategies and unveils significant biological properties along with SAR studies for pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).

Regio-Orientation in Structural Assignment The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles leading to pyrazolo[1,5-a]pyrimidines are pivotal. This review focuses on clarifying the significance of regio-orientation, addressing literature controversies associated with the substituent's positioning on the pyrimidine ring of pyrazolo[1,5-a]pyrimidine when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Applications in Electronics and Sensing

Optoelectronic Materials Quinazolines and pyrimidines, including 5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, are extensively studied for their applications in electronic devices. They are part of luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. The review emphasizes their applications in relation to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Pyrimidine-based Optical Sensors Pyrimidine derivatives, part of the compound's structure, are essential for synthesizing optical sensors and have a range of biological and medicinal applications. The review spans various pyrimidine-based optical sensors, focusing on literature from 2005 to 2020, highlighting the versatility and significance of pyrimidine derivatives in sensing technologies (Jindal & Kaur, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4O/c1-12-3-6-16(7-13(12)2)26-19-17(9-24-26)20(27)25(11-23-19)10-14-4-5-15(21)8-18(14)22/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMBADURYQYQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)

![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)